7H-Pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines, which are recognized for their diverse biological activities. This compound exhibits potential as a pharmacological agent due to its structural features and reactivity, making it a subject of interest in medicinal chemistry. Its derivatives have been explored for various applications, particularly in the development of inhibitors for specific biological targets.
7H-Pyrrolo[2,3-d]pyrimidin-2-amine is classified under the category of pyrrolopyrimidine derivatives. These compounds are characterized by a fused pyrrole and pyrimidine ring system, which contributes to their unique chemical properties and biological activities. The synthesis and characterization of this compound have been documented in various scientific studies, including microreviews and patents that detail its synthetic pathways and applications in drug discovery .
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine can be achieved through several methods, including:
For example, one synthetic route involves the reaction of 6-aminouracil with chloroacetaldehyde in water at elevated temperatures, followed by filtration and purification steps to isolate the product .
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine consists of a fused ring system that includes both a pyrrole and a pyrimidine moiety. The chemical formula is , with a molecular weight of approximately 151.16 g/mol.
7H-Pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions due to its functional groups. Key reactions include:
For instance, one study described the synthesis of derivatives through reactions involving methylamine in methanol at elevated temperatures, leading to various functionalized products .
The mechanism of action for 7H-Pyrrolo[2,3-d]pyrimidin-2-amine primarily involves its role as an inhibitor in various biological pathways. Specifically:
For example, one derivative showed an IC50 value of 3.0 nM against Bruton’s tyrosine kinase, indicating strong inhibitory activity .
The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine include:
Specific studies often provide detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles to confirm the identity and purity of synthesized compounds .
The applications of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine are diverse:
7H-Pyrrolo[2,3-d]pyrimidin-2-amine is a nitrogen-rich bicyclic heterocyclic compound consisting of a pyrrole ring fused to a pyrimidine ring at the [2,3-d] positions. Its molecular formula is C₆H₆N₄, with a molecular weight of 134.14 g/mol [1] [6]. The IUPAC name 7H-pyrrolo[2,3-d]pyrimidin-2-amine defines the amine group at position 2 of the pyrimidine ring and the hydrogen at the pyrrole nitrogen (position 7). This scaffold exhibits tautomerism, where the hydrogen at N7 can migrate to C3, though the 7H-tautomer predominates in biological environments [6] [10].
The core structure serves as a versatile template for chemical modifications. Substituents at N7, C4, or the 2-amino group modulate pharmacological properties. Key derivatives include:
Table 1: Representative Derivatives of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Compound Name | Substituents | Biological Target |
---|---|---|
7H-Pyrrolo[2,3-d]pyrimidin-2-amine (core) | None | N/A |
7-Pyridin-2-yl-N-(3,4,5-trimethoxyphenyl) | 7-(Pyridin-2-yl); 2-N-(3,4,5-trimethoxyphenyl) | Focal adhesion kinase 1 |
Halogenated benzylidene-benzohydrazides | 4-((Benzylidene)hydrazine-carbonyl)phenyl | EGFR, HER2, VEGFR2, CDK2 |
4-Thiomorpholino derivative | 4-Thiomorpholino | Trypanosoma brucei PTR1 |
The scaffold’s planar structure enables π-π stacking in enzyme active sites, while the 2-amino group forms critical hydrogen bonds with conserved kinase residues [3] [7] [9].
Pyrrolo[2,3-d]pyrimidines emerged as bioisosteres of purines in the 1950s–1960s, mimicking adenosine but with enhanced metabolic stability. Early interest stemmed from natural products like tubercidin (isolated from Streptomyces), which featured a 7-deazapurine core (pyrrolo[2,3-d]pyrimidine) and exhibited antibiotic and antitumor activities [10]. Initial synthetic routes were inefficient, limiting exploration. A breakthrough came in 1974 with methods using monocyclic pyrimidines as precursors, enabling systematic substitution [10].
Modern syntheses leverage palladium-catalyzed cross-coupling and regioselective functionalization. For example:
This synthetic versatility transformed the scaffold from a curiosity to a cornerstone of kinase inhibitor drug discovery.
The 7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold is a privileged structure in kinase inhibitor development due to its ability to occupy the ATP-binding pocket while conferring selectivity. Key therapeutic roles include:
Table 2: Kinase Inhibitors Based on 7H-Pyrrolo[2,3-d]pyrimidin-2-amine Core
Kinase Target | Compound Example | IC₅₀/Activity | Therapeutic Application |
---|---|---|---|
BTK | 28a | 3.0 nM | Rheumatoid arthritis |
EGFR/HER2/VEGFR2/CDK2 | 5k | 40–204 nM | Multi-targeted oncology |
ITK | Compound 9 | <50 nM (cellular) | T-cell malignancies |
PKB/Akt | CCT128930 | 6.0 nM (PKBβ) | Antitumor (xenograft) |
The scaffold’s modularity enables optimization of pharmacokinetics, as seen in 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which show oral bioavailability and in vivo tumor growth inhibition [8] [10]. Future directions include probing covalent inhibition and allosteric modulators for undrugged kinases.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8